molecular formula C11H9BrN2OS B1392667 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine CAS No. 1221791-64-5

6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine

Cat. No.: B1392667
CAS No.: 1221791-64-5
M. Wt: 297.17 g/mol
InChI Key: KZEOGMSMUZNQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine is a chemical compound with the molecular formula C11H9BrN2OS and a molecular weight of 297.17 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a sulfinyl group, which is further connected to a pyridinylamine structure. It is a solid at room temperature with a melting point of 168-170°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine typically involves the reaction of 4-bromobenzenesulfinyl chloride with 3-aminopyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated and sulfinyl reagents.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine.

    Reduction: 6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromophenyl group may also contribute to the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine
  • 6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine

Comparison

Compared to its sulfanyl and sulfonyl analogs, 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity. The sulfinyl group can undergo both oxidation and reduction, providing versatility in chemical synthesis and potential for diverse biological interactions .

Biological Activity

6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine, a compound with the chemical formula C₁₁H₉BrN₂OS and a molecular weight of 297.18 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₉BrN₂OS
  • Melting Point : 168-170 °C
  • CAS Number : 1221791-64-5

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. The sulfinyl group in its structure may enhance interactions with biological targets, contributing to its efficacy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionModulates activity of specific enzymes

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Interaction : The compound may interact with enzymes involved in critical metabolic pathways, leading to altered cellular functions.
  • Cell Membrane Penetration : The lipophilic nature of the bromophenyl group enhances its ability to penetrate cell membranes, facilitating its action within cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial properties of this compound against several bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Properties

In vitro experiments revealed that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The study highlighted that treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, indicating a potential pathway for cancer therapy.

Table 2: Summary of Case Studies

Study FocusFindingsReference
Antimicrobial StudyEffective against S. aureus and E. coli
Cancer Cell StudyInduces apoptosis in breast and lung cancer cells

Properties

IUPAC Name

6-(4-bromophenyl)sulfinylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c12-8-1-4-10(5-2-8)16(15)11-6-3-9(13)7-14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEOGMSMUZNQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)C2=NC=C(C=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801265831
Record name 6-[(4-Bromophenyl)sulfinyl]-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801265831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221791-64-5
Record name 6-[(4-Bromophenyl)sulfinyl]-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221791-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(4-Bromophenyl)sulfinyl]-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801265831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine
Reactant of Route 2
6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine
Reactant of Route 3
Reactant of Route 3
6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine
Reactant of Route 4
6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine
Reactant of Route 5
6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine
Reactant of Route 6
6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.